

# Application Notes and Protocols for C3a (70-77) TFA Powder

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## Compound of Interest

Compound Name: C3a (70-77) TFA

Cat. No.: B8085426

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These application notes provide detailed guidance on the recommended storage, handling, and use of **C3a (70-77) TFA** (Trifluoroacetate) powder. The information is intended to ensure the integrity of the peptide and the reproducibility of experimental results.

## Product Information and Physicochemical Properties

C3a (70-77) is an octapeptide corresponding to the C-terminal region of the complement component C3a.<sup>[1][2][3][4][5]</sup> It exhibits a fraction of the biological activities of the full-length C3a protein, including induction of histamine release, smooth muscle contraction, and modulation of lymphocyte functions.<sup>[1][3]</sup> The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification.

Property	Value	Reference
Sequence	Ala-Ser-His-Leu-Gly-Leu-Ala-Arg	[3]
Molecular Formula	C37H62F3N13O12	[3][5][6]
Molecular Weight	937.96 g/mol	[3][6]
Appearance	White to off-white solid powder	[3]
Solubility	H2O: up to 100 mg/mL (requires sonication)	[3][7]
DMSO: up to 10 mM (sonication recommended) or 55 mg/mL	[8][9]	
Purity	Typically >98%	[2]

## Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of **C3a (70-77) TFA** powder.

### Powder Storage

Condition	Duration	Recommendation
-80°C	Up to 2 years	Recommended for long-term storage.[3]
-20°C	Up to 3 years	Suitable for long-term storage. [6][8][10]
Room Temperature	Short-term (shipping)	Stable for short periods, but long-term storage at room temperature is not recommended.[3]

Handling Recommendations for Powder:

- Store in a tightly sealed container in a dry and well-ventilated place.[\[6\]](#)[\[10\]](#)
- Keep away from moisture as the powder can be hygroscopic.[\[6\]](#)[\[8\]](#)[\[10\]](#)
- Allow the vial to warm to room temperature before opening to minimize moisture condensation.

## Solution Storage

Condition	Duration	Recommendation
-80°C	Up to 6 months in a sealed container, protected from moisture.	<a href="#">[3]</a>
-20°C	Up to 1 month in a sealed container, protected from moisture.	<a href="#">[3]</a>

### Handling Recommendations for Solutions:

- It is recommended to prepare fresh solutions for immediate use.[\[3\]](#)
- For storage, aliquot the reconstituted solution into single-use vials to avoid repeated freeze-thaw cycles.
- Ensure containers are tightly sealed to prevent evaporation and contamination.

## Safety Precautions

**C3a (70-77) TFA** is a research chemical. Standard laboratory safety practices should be followed. The trifluoroacetic acid component can be corrosive and harmful.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

- First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

## Experimental Protocols

### Reconstitution of C3a (70-77) TFA Powder

This protocol describes the preparation of a stock solution.

Materials:

- **C3a (70-77) TFA** powder
- Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
- Ultrasonic bath
- Sterile, polypropylene tubes

Procedure:

- Allow the vial of **C3a (70-77) TFA** powder to equilibrate to room temperature before opening.
- Add the desired volume of solvent (e.g., sterile water or DMSO) to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution in water, add the appropriate volume of water based on the molecular weight (937.96 g/mol ).
- Gently vortex the vial to mix.
- If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.[\[3\]](#)[\[7\]](#)
- Aliquot the stock solution into single-use tubes and store at -80°C.

### In Vitro Histamine Release Assay from Mast Cells

This protocol is adapted from studies demonstrating C3a-induced histamine release from mast cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the ability of **C3a (70-77) TFA** to induce histamine release from isolated mast cells.

Materials:

- Isolated rat peritoneal mast cells or human skin mast cells[12][13]
- Tyrode's buffer or other suitable physiological buffer
- **C3a (70-77) TFA** stock solution
- Positive control (e.g., Compound 48/80)
- Negative control (buffer alone)
- Microcentrifuge tubes
- Water bath at 37°C
- Histamine detection kit (e.g., ELISA or fluorometric assay)

Procedure:

- Prepare a suspension of mast cells in the physiological buffer.
- Pre-incubate the cell suspension at 37°C for 10-15 minutes.
- Add varying concentrations of **C3a (70-77) TFA** (e.g.,  $10^{-8}$  M to  $10^{-5}$  M) to the mast cell suspension. Include positive and negative controls.
- Incubate for 15 minutes at 37°C. The release is typically rapid and can be complete within 15 seconds.[12]
- Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
- Carefully collect the supernatant for histamine measurement.

- To determine the total histamine content, lyse a separate aliquot of cells (e.g., by boiling or sonication).
- Measure the histamine concentration in the supernatants using a suitable assay kit according to the manufacturer's instructions.
- Calculate the percentage of histamine release for each concentration of **C3a (70-77) TFA** relative to the total histamine content after subtracting the spontaneous release (negative control).

## Ex Vivo Smooth Muscle Contraction Assay

This protocol is based on the known activity of C3a (70-77) on guinea pig ileal tissue.[\[1\]](#)[\[3\]](#)

Objective: To assess the contractile effect of **C3a (70-77) TFA** on isolated smooth muscle tissue.

Materials:

- Isolated guinea pig ileum segment
- Organ bath system with an isometric force transducer
- Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>
- **C3a (70-77) TFA** stock solution
- Positive control (e.g., acetylcholine or histamine)
- Data acquisition system

Procedure:

- Mount a segment of the guinea pig ileum in the organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.

- Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing every 15-20 minutes.
- Record a stable baseline tension.
- Add cumulative concentrations of **C3a (70-77) TFA** to the organ bath, allowing the contractile response to reach a plateau at each concentration before adding the next.
- After the highest concentration, wash the tissue extensively to return to baseline.
- At the end of the experiment, add a maximal concentration of a positive control to determine the maximum contractile response of the tissue.
- Analyze the data by expressing the contraction induced by **C3a (70-77) TFA** as a percentage of the maximal contraction induced by the positive control.

## Lymphocyte Function Assay: Inhibition of Leukocyte Inhibitory Factor (LIF) Generation

This protocol is based on the described method by Payan et al. (1982).[\[16\]](#)

Objective: To evaluate the inhibitory effect of **C3a (70-77) TFA** on the generation of LIF by mitogen- or antigen-stimulated human mononuclear leukocytes.

Materials:

- Isolated human peripheral blood mononuclear cells (PBMCs)
- Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) or a relevant antigen
- **C3a (70-77) TFA** stock solution
- 96-well culture plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

- Leukocyte Inhibitory Factor (LIF) bioassay components (e.g., human polymorphonuclear leukocytes (PMNs) and migration plates)

Procedure:

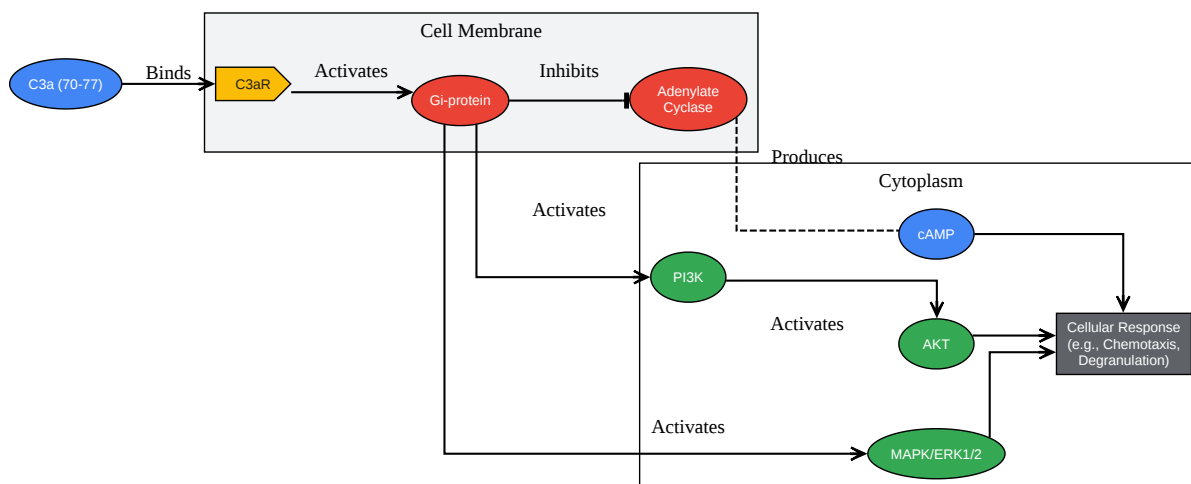
- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Resuspend the PBMCs in culture medium.
- In a 96-well plate, add PBMCs at a density of  $2 \times 10^5$  cells/well.
- Add the mitogen or antigen to the appropriate wells.
- Concurrently, add different concentrations of **C3a (70-77) TFA** (e.g.,  $10^{-9}$  M to  $10^{-6}$  M) to the stimulated and unstimulated cells.
- Incubate the plates for 24-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- After incubation, centrifuge the plate and collect the cell-free supernatants.
- Assess the LIF activity in the supernatants using a migration inhibition assay with human PMNs.
- Calculate the percentage of inhibition of LIF generation for each concentration of **C3a (70-77) TFA** compared to the stimulated control without the peptide.

## Signaling Pathway and Experimental Workflow Diagrams

### C3a Receptor (C3aR) Signaling Pathway

The binding of C3a or its active fragments like C3a (70-77) to the C3a receptor (a G-protein coupled receptor) initiates a signaling cascade.<sup>[17][18][19][20]</sup> This typically involves the activation of inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.<sup>[17][18]</sup> Additionally, C3aR activation can stimulate other pathways such as the PI3K/AKT and MAPK/ERK1/2 pathways.<sup>[17][18]</sup>



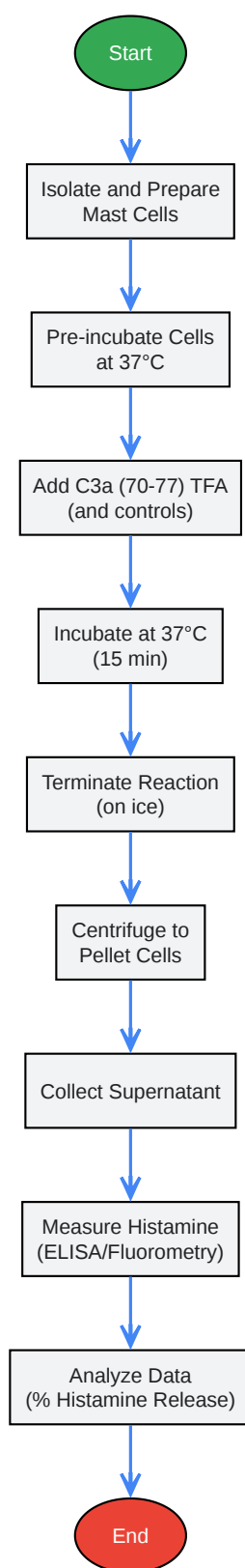


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Caption: C3aR Signaling Pathway

## Experimental Workflow for Histamine Release Assay

The following diagram illustrates the key steps in the histamine release assay.



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Caption: Histamine Release Assay Workflow

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